molecular formula C9H13BO3 B591694 (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS No. 886593-45-9

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Cat. No. B591694
M. Wt: 180.01
InChI Key: DPIDNFWCDMXMDY-UHFFFAOYSA-N
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Description

“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The compound is also known by several synonyms, including 886593-45-9 and 4-(2-Hydroxy-2-propanyl)phenylboronic Acid .


Molecular Structure Analysis

The compound has a rotatable bond count of 2, and it has 3 hydrogen bond donors and acceptors . The exact mass and monoisotopic mass of the compound are 180.0957744 g/mol . The topological polar surface area of the compound is 60.7 Ų .


Physical And Chemical Properties Analysis

“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 180.01 g/mol, and its exact mass and monoisotopic mass are 180.0957744 g/mol . The compound has a topological polar surface area of 60.7 Ų .

Scientific Research Applications

Multifunctional Compound Synthesis

A study focused on creating multifunctional compounds by incorporating an aminophosphonic acid group into a boronic acid, leading to potential applications in medicine, agriculture, and industrial chemistry. Such compounds act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).

Optical Modulation in Nanotechnology

Another study utilized phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This demonstrates the compound's role in creating selective, responsive materials that might be applied in biosensing and nanotechnology (B. Mu et al., 2012).

Protecting Group for Boronic Acids

In synthetic chemistry, a novel boronic acid protecting group, MPMP-diol, was developed, allowing for protection and deprotection under mild conditions. This innovation aids in the synthesis of boronic acid-based compounds with high precision and efficiency (Jun Yan et al., 2005).

Sugar Binding for Biochemical Applications

A new class of carbohydrate-binding boronic acids demonstrated improved solubility and capability to complex with glycopyranosides under physiological conditions. This could lead to advancements in the selective recognition of cell-surface glycoconjugates, relevant in biomedical research and diagnostics (Meenakshi Dowlut & D. Hall, 2006).

Boronic Acid Catalysis

The concept of boronic acid catalysis (BAC) opens new avenues in organic synthesis, enabling mild and selective reaction conditions. Boronic acids can activate hydroxy groups for various transformations, including amide formation from carboxylic acids and amines, showcasing their versatility beyond being reagents in transition metal-catalyzed processes (D. Hall, 2019).

Biological Activity and Applications

A study on a novel boronic ester compound derived from phenyl boronic acid and quercetin highlighted its antioxidant, antibacterial, anti-enzyme, and anticancer activities. This compound's high biological activity suggests potential uses in the pharmaceutical, cosmetic, and food industries (H. Temel et al., 2022).

properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIDNFWCDMXMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717192
Record name [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid

CAS RN

886593-45-9
Record name [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886593-45-9
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